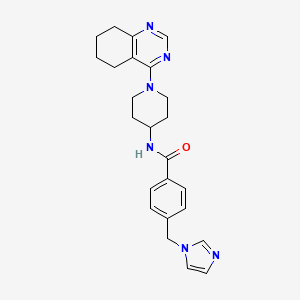
4-((1H-imidazol-1-yl)methyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-imidazol-1-yl)methyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C24H28N6O and its molecular weight is 416.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1H-imidazol-1-yl)methyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H23N5O, with a molecular weight of approximately 341.41 g/mol. The structure contains an imidazole ring and a tetrahydroquinazoline moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing imidazole and quinazoline rings have shown effectiveness against various bacterial strains. A study demonstrated that certain imidazole derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting that the target compound may also possess similar antimicrobial effects through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of imidazole and quinazoline derivatives has been extensively documented. For example, hybrid compounds featuring these moieties have shown selective cytotoxicity against cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation by targeting specific kinases involved in cancer progression .
Neuroprotective Effects
Compounds containing piperidine and imidazole rings have been investigated for their neuroprotective properties. Research indicates that such compounds may act as acetylcholinesterase inhibitors, which are beneficial in treating neurodegenerative diseases like Alzheimer's. The dual binding site mechanism enhances their efficacy in preventing acetylcholine breakdown, thus improving cognitive function .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase and cyclooxygenase (COX), leading to reduced inflammation and improved neurotransmission.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes in cancer cells.
- Receptor Modulation : The imidazole moiety can interact with various receptors, potentially modulating signaling pathways involved in cell survival and apoptosis.
Study 1: Antimicrobial Evaluation
A recent study evaluated several imidazole derivatives for their antimicrobial activity against Lactobacillus innocua and E. coli. Among the tested compounds, those resembling our target compound exhibited minimum inhibitory concentrations (MICs) as low as 0.5 mg/mL against E. coli, indicating promising antimicrobial potential .
| Compound | MIC (mg/mL) | Activity Against E. coli |
|---|---|---|
| S17 | 0.5 | Yes |
| S4 | 0.0625 | Yes |
| S8 | 0.0625 | No |
Study 2: Anticancer Activity
In vitro studies on hybrid compounds featuring imidazole and quinazoline structures reported significant cytotoxic effects against breast cancer cells (MDA-MB-468). The IC50 values ranged from 10 to 25 µM, demonstrating effective tumor suppression compared to standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Hybrid A | MDA-MB-468 | 15 | Apoptosis induction |
| Hybrid B | A498 | 20 | Cell cycle arrest |
特性
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c31-24(19-7-5-18(6-8-19)15-29-14-11-25-17-29)28-20-9-12-30(13-10-20)23-21-3-1-2-4-22(21)26-16-27-23/h5-8,11,14,16-17,20H,1-4,9-10,12-13,15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAQIKMKHDPFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














